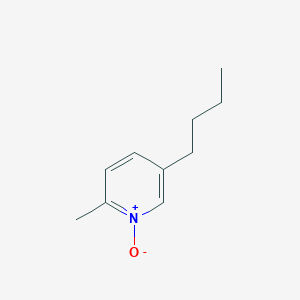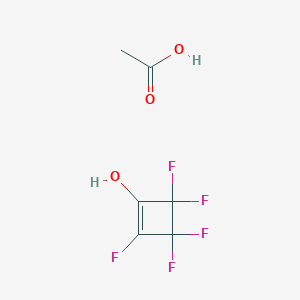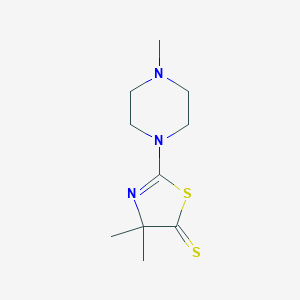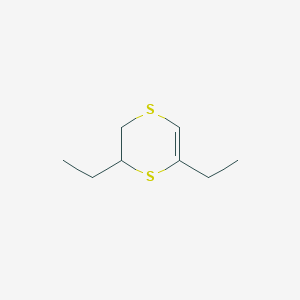
1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C11H15N It is a derivative of indane, characterized by the presence of two methyl groups at positions 1 and 6, and an amine group at position 2 on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine can be synthesized through several methods. One common approach involves the reduction of 1,6-dimethyl-2,3-dihydro-1H-inden-2-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon or amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrocarbon or secondary amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1,6-Dimethylindane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Aminoindane: Similar structure but without the methyl groups, leading to different chemical and biological properties.
1-Aminoindan: Another structural isomer with distinct reactivity and applications.
Uniqueness: 1,6-Dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61957-39-9 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1,6-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C11H15N/c1-7-3-4-9-6-11(12)8(2)10(9)5-7/h3-5,8,11H,6,12H2,1-2H3 |
InChI Key |
GCTXICWNEHDYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=C1C=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


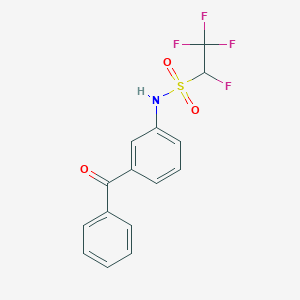
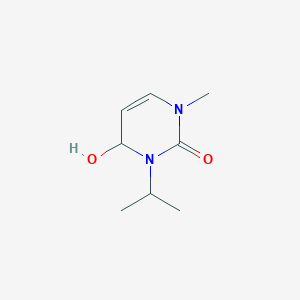
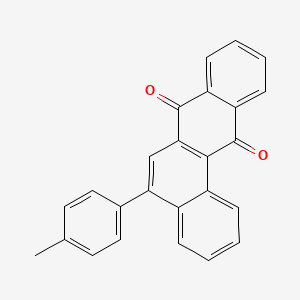
![1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14544691.png)
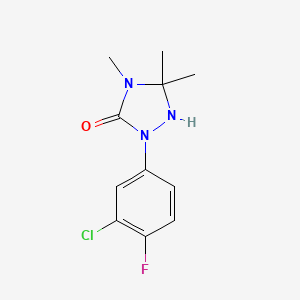

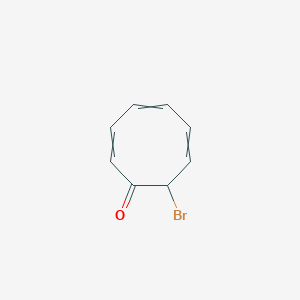

![5-Chloro-2-[(3,5-dibromopyridin-2-yl)oxy]phenol](/img/structure/B14544725.png)

